

Application Notes: Palladium-Catalyzed Weinreb Amide Synthesis from Aryl Bromides

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Compound of Interest

Compound Name: 4-Chloro-N-methoxy-N-methylbenzamide

Cat. No.: B055572

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Introduction

The Weinreb amide (N-methoxy-N-methylamide) is a versatile functional group in organic synthesis, primarily utilized in the preparation of ketones and aldehydes. Its reaction with organometallic reagents cleanly affords the desired carbonyl compound, avoiding the over-addition often observed with other acylating agents. This stability is attributed to the formation of a stable chelated tetrahedral intermediate.^{[1][2][3]} The synthesis of aryl Weinreb amides from readily available aryl bromides is a crucial transformation in medicinal chemistry and drug development, enabling the construction of complex molecular scaffolds.

This document outlines a detailed protocol for the palladium-catalyzed aminocarbonylation of aryl bromides to furnish Weinreb amides. This method offers a direct and efficient route that operates under atmospheric pressure of carbon monoxide, enhancing its practicality and safety in a laboratory setting.^{[4][5]}

Key Advantages of the Palladium-Catalyzed Method:

- Direct Conversion: Aryl bromides are directly converted to the corresponding Weinreb amides in a single step.^{[4][5]}

- Atmospheric Pressure: The reaction utilizes carbon monoxide at atmospheric pressure, avoiding the need for high-pressure equipment.[4]
- Good Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups on the aryl bromide.[2]
- High Yields: The protocol provides good to excellent yields for a range of substrates.[4]

Reaction Principle

The synthesis proceeds via a palladium-catalyzed carbonylative cross-coupling reaction. The catalytic cycle is generally understood to involve:

- Oxidative addition of the aryl bromide to a Pd(0) complex.
- Insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate.
- Nucleophilic attack of N,O-dimethylhydroxylamine on the acyl-palladium complex.
- Reductive elimination to afford the Weinreb amide and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the palladium-catalyzed synthesis of various aryl Weinreb amides from their corresponding aryl bromides.[4]

Entry	Aryl Bromide	Product	Yield (%)
1	4-Bromotoluene	4-Methyl-N-methoxy-N-methylbenzamide	95
2	4-Bromoanisole	4-Methoxy-N-methoxy-N-methylbenzamide	91
3	4-Bromobenzonitrile	4-Cyano-N-methoxy-N-methylbenzamide	85
4	Methyl 4-bromobenzoate	4-(methoxycarbonyl)-N-methoxy-N-methylbenzamide	88
5	4-Bromobenzaldehyde	4-Formyl-N-methoxy-N-methylbenzamide	75
6	4'-Bromoacetophenone	4-Acetyl-N-methoxy-N-methylbenzamide	82
7	3-Bromopyridine	N-methoxy-N-methylnicotinamide	78
8	1-Bromo-4-(trifluoromethyl)benzene	N-methoxy-N-methyl-4-(trifluoromethyl)benzamide	92
9	1-Bromo-3,5-dimethylbenzene	N,3,5-trimethyl-N-methoxybenzamide	89

Experimental Protocol

This protocol is adapted from a reported procedure for the palladium-catalyzed aminocarbonylation of aryl bromides.[\[4\]](#)

Materials:

- Aryl bromide (1.0 mmol)

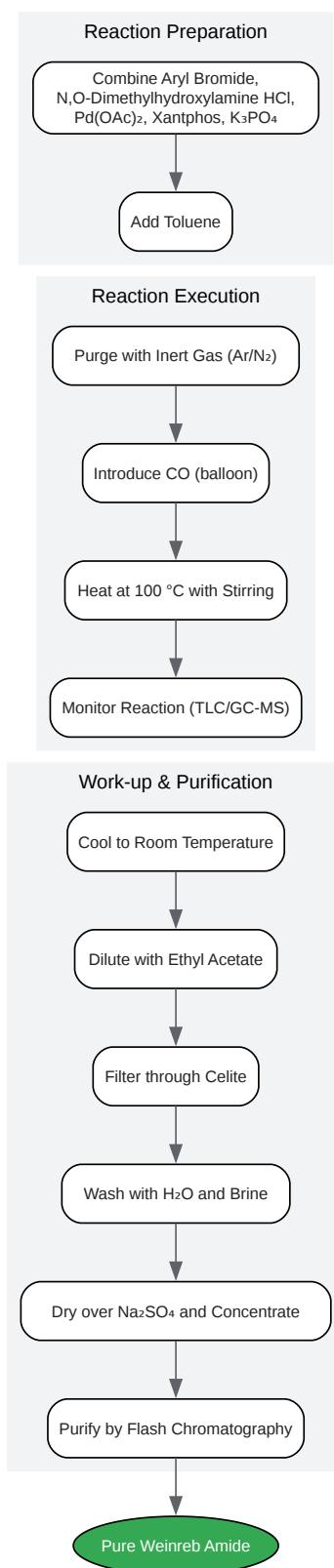
- N,O-Dimethylhydroxylamine hydrochloride (1.5 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2.5 mol%)
- Xantphos (5.0 mol%)
- Potassium phosphate (K_3PO_4) (3.0 mmol)
- Toluene (2 mL)
- Carbon monoxide (CO) gas (balloon)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating plate

Procedure:

- **Reaction Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 mmol), palladium(II) acetate (0.025 mmol), Xantphos (0.05 mmol), and potassium phosphate (3.0 mmol).
- **Solvent Addition:** Add 2 mL of toluene to the flask.
- **Inert Atmosphere:** Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
- **Carbon Monoxide Introduction:** Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process three times. Leave the final CO balloon attached to the flask.
- **Reaction:** Place the flask in a preheated oil bath at 100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5-24 hours.
- **Work-up:**

- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL).
- Filter the mixture through a pad of celite to remove insoluble salts.
- Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide.

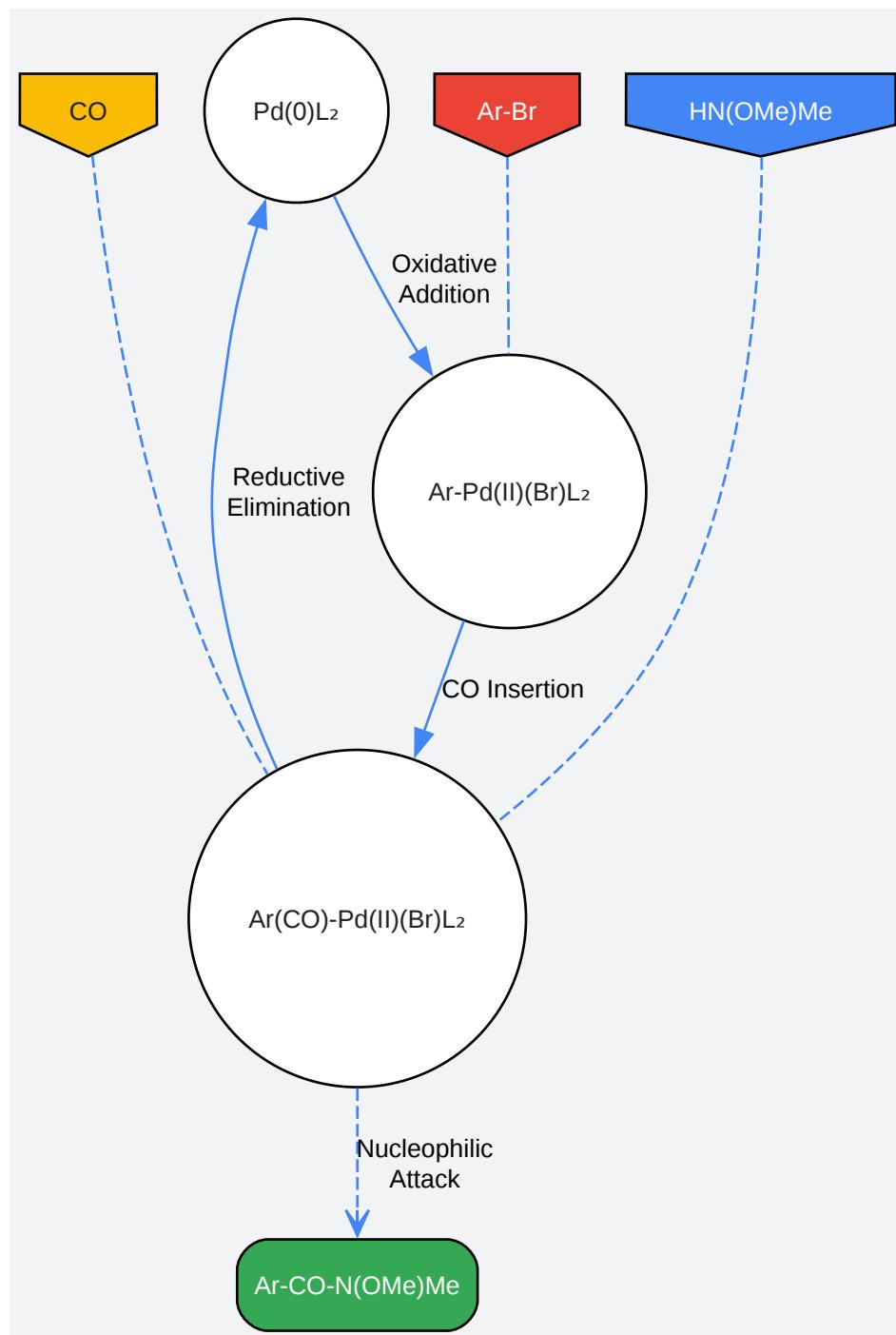
Experimental Workflow Diagram



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Caption: Experimental workflow for the Pd-catalyzed synthesis of Weinreb amides.

Signaling Pathway Diagram (Catalytic Cycle)



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Caption: Proposed catalytic cycle for the aminocarbonylation of aryl bromides.

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